molecular formula C12H10ClNO2S2 B5738599 O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate

O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate

Cat. No. B5738599
M. Wt: 299.8 g/mol
InChI Key: FQXABAQOMCATPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as CGA 245704, is a synthetic compound that has gained attention for its potential use as an herbicide. The compound belongs to the thiocarbamate family and is classified as a pre-emergent herbicide, meaning it is applied before weed germination to prevent their growth.

Mechanism of Action

O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 works by inhibiting the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 prevents the growth and development of weeds by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 has minimal toxicity to mammals, birds, and aquatic organisms. However, the compound can be harmful to non-target plants, and caution should be exercised when using it in the environment. O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 has also been shown to have a short half-life in soil, indicating that it does not persist in the environment for an extended period.

Advantages and Limitations for Lab Experiments

One of the main advantages of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 is its selectivity towards crops, which minimizes damage to crops during herbicide application. The compound also has a broad spectrum of activity against various weed species, making it a useful tool for weed control. However, one limitation of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 is its potential for resistance development in weeds. This can be overcome by using the compound in combination with other herbicides or by rotating its use with other herbicides.

Future Directions

There are several future directions for research on O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704. One area of interest is the development of new formulations of the compound that can improve its efficacy and reduce its impact on the environment. Another area of research is the investigation of the molecular mechanisms underlying the selectivity of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 towards crops. This information can be used to develop new herbicides with improved selectivity and efficacy. Finally, further research is needed to understand the potential for resistance development in weeds and to develop strategies to overcome this issue.
In conclusion, O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 is a promising herbicide with a broad spectrum of activity against various weed species and minimal toxicity to mammals, birds, and aquatic organisms. Its selectivity towards crops makes it a useful tool for weed control in agriculture. However, caution should be exercised when using the compound in the environment, and further research is needed to develop new formulations and strategies to overcome resistance development in weeds.

Synthesis Methods

The synthesis of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with O-ethyl thiocarbamate. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is obtained through a series of purification steps, including extraction, washing, and drying.

Scientific Research Applications

O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 has been studied for its potential use as an herbicide in agriculture. It has shown promising results in controlling the growth of various weed species, including barnyardgrass, crabgrass, and foxtail. The compound has also been tested for its selectivity towards crops, with studies showing minimal damage to crops such as corn, soybean, and cotton.

properties

IUPAC Name

O-ethyl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S2/c1-2-16-12(17)14-11(15)10-9(13)7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXABAQOMCATPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.